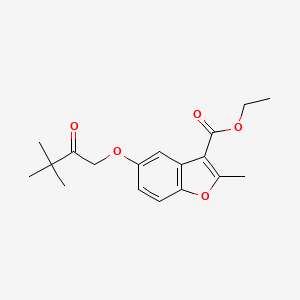

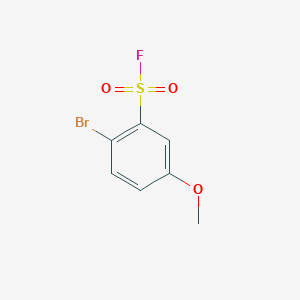

![molecular formula C25H24N4O2 B2384379 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea CAS No. 1048916-37-5](/img/structure/B2384379.png)

3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea is a useful research compound. Its molecular formula is C25H24N4O2 and its molecular weight is 412.493. The purity is usually 95%.

BenchChem offers high-quality 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Forms and Solubilization Techniques

Research on polymorphs of derivatives similar to the mentioned compound has revealed two crystalline forms, alpha and beta, obtained through different recrystallization methods. Amorphous forms were also produced, leading to studies on solubilization techniques due to the compounds' poor water solubility. Solid dispersion and wet grinding methods were employed to enhance bioavailability, with spray-dried solid dispersions showing significant improvements (K. Yano et al., 1996).

Colloidal Particle Formation and Stability

The formation and stability of colloidal particles from solid dispersion systems containing similar benzodiazepine derivatives were investigated. These particles, which maintained a stable size and drug content over time, demonstrated good absorption upon oral administration in animal models, confirming their potential for improving drug delivery (K. Yano et al., 1996).

Gastrin and Cholecystokinin Receptor Antagonism

Derivatives of the compound have been studied as potent and selective antagonists for gastrin and cholecystokinin receptors. These studies are crucial for understanding the compound's potential therapeutic applications, particularly in treating conditions influenced by these receptors (V. Lotti et al., 1989).

Synthesis and Characterization of Novel Derivatives

Research into synthesizing new derivatives of 1,4-benzodiazepines, which are structurally related to the mentioned compound, has led to potential applications in imaging and cancer therapy. These studies involve the development of high-affinity selective antagonists for specific receptors, providing insights into receptor-binding properties and potential therapeutic uses (Eyup Akgün et al., 2009).

Enzyme Inhibition and Anticancer Activity

Some urea derivatives have been studied for their enzyme inhibition properties and potential anticancer activity. These studies contribute to understanding the biological activities of these compounds and their potential as therapeutic agents (Sana Mustafa et al., 2014).

properties

IUPAC Name |

1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-[(2-methylphenyl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2/c1-17-10-6-7-13-19(17)16-26-25(31)28-23-24(30)29(2)21-15-9-8-14-20(21)22(27-23)18-11-4-3-5-12-18/h3-15,23H,16H2,1-2H3,(H2,26,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFLXIOCNJZODW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

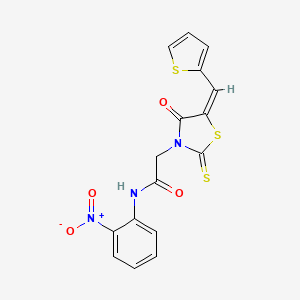

![N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384297.png)

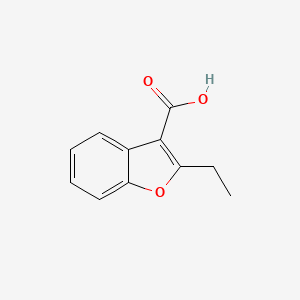

![Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2384302.png)

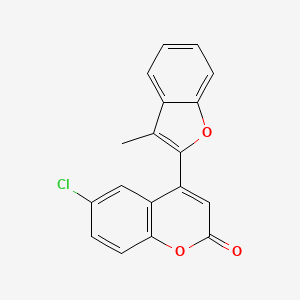

![4-acetyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384304.png)

![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2384305.png)

![(2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2384306.png)

![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)

![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)